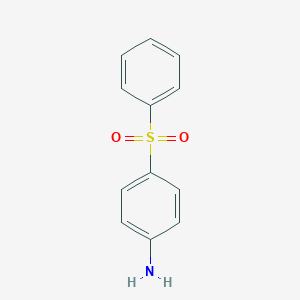

4-(Phenylsulfonyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(benzenesulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYFDXDATVPPDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333662 | |

| Record name | 4-(Phenylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7019-01-4 | |

| Record name | 4-(Phenylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Phenylsulfonyl)aniline: A Core Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Medicinal Chemists

Introduction

4-(Phenylsulfonyl)aniline, also known as 4-aminodiphenyl sulfone, is a deceptively simple aromatic sulfone that has emerged as a critical structural motif and versatile synthetic intermediate in medicinal chemistry. Its rigid, well-defined geometry, combined with the hydrogen-bonding capabilities of the aniline moiety and the polar, metabolically stable sulfone linker, makes it an attractive scaffold for designing targeted therapeutics. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, offering field-proven insights for its effective utilization in drug development programs.

Physicochemical and Structural Characteristics

The unique bioactivity and synthetic utility of this compound are direct consequences of its distinct physicochemical properties and three-dimensional structure.

Core Chemical Properties

The compound presents as a stable, high-melting solid with limited solubility in non-polar organic solvents, reflecting the polarity imparted by the sulfone and amine groups.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁NO₂S | [1], [2] |

| Molecular Weight | 233.29 g/mol | [1], |

| CAS Number | 7019-01-4 | [1], [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 175-177 °C | [3] |

| Solubility | Slightly soluble in chloroform and methanol | [3] |

| Storage | 2-8°C, under inert atmosphere, sealed and protected from light |

Molecular Structure and Conformation

The structure of this compound consists of a central sulfone group linking two phenyl rings, one of which is substituted with an amino group at the para position. The tetrahedral geometry of the sulfur atom and the sp² hybridization of the aromatic carbons create a non-planar, V-shaped molecule.

Caption: Representative synthesis workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 4-Nitro-1-(phenylsulfonyl)benzene

Causality: This step establishes the core diphenyl sulfone scaffold. A nucleophilic aromatic substitution is employed where the sulfinate anion acts as the nucleophile, displacing the chloride from the electron-deficient aromatic ring of 4-chloronitrobenzene. The nitro group is essential here as a strong electron-withdrawing group, activating the ring towards nucleophilic attack.

-

To a stirred solution of 4-chloronitrobenzene (1.0 eq) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), add sodium benzenesulfinate (1.1 eq).

-

Heat the reaction mixture to 120-140 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion (typically 4-8 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water with stirring to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield the crude intermediate, 4-nitro-1-(phenylsulfonyl)benzene.

Step 2: Reduction to this compound

Causality: This final step converts the electron-withdrawing nitro group into the desired electron-donating amino group, which is the key functional handle for subsequent medicinal chemistry applications. Catalytic hydrogenation is a clean and efficient method, while metal-acid reductions like SnCl₂/HCl are robust and widely used alternatives.

-

Suspend the crude 4-nitro-1-(phenylsulfonyl)benzene (1.0 eq) in ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).

-

Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Self-Validation: The identity and purity of the final product should be rigorously confirmed by melting point analysis and the spectroscopic methods (NMR, IR, MS) detailed previously.

Applications in Drug Development

This compound is not merely an intermediate but a validated pharmacophore. Its derivatives have been explored for a wide range of therapeutic targets. The aniline nitrogen provides a convenient point for chemical modification, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

As a Scaffold for Kinase and Receptor Inhibitors

The diaryl sulfone core provides a rigid scaffold that can effectively position functional groups to interact with specific residues in enzyme active sites or receptor binding pockets. A notable application is in the development of novel analogues of non-steroidal anti-inflammatory drugs (NSAIDs) and inhibitors of androgen receptor-mediated transcription. [3][4]By acylating or alkylating the aniline nitrogen, medicinal chemists can introduce moieties that target specific protein features. The sulfone group often acts as a hydrogen bond acceptor, further anchoring the molecule in the binding site.

In the Synthesis of Anti-inflammatory Agents

The 4-(methylsulfonyl)aniline pharmacophore, a close analogue, has been successfully incorporated into known NSAIDs like naproxen and diclofenac. [5][6][7]This modification is often pursued to enhance selectivity for the COX-2 enzyme over COX-1, a strategy aimed at reducing gastrointestinal side effects associated with traditional NSAIDs. The underlying principle is that the sulfone moiety can occupy and interact with the distinct side pocket present in the COX-2 active site.

As a Versatile Chemical Building Block

Beyond specific pharmacophores, this compound serves as a versatile building block. [8][9]The primary amine can be diazotized and converted into a wide array of other functional groups, or it can participate in coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to build more complex molecular architectures. The inherent stability of the diphenyl sulfone core ensures that it remains intact throughout multi-step synthetic sequences. This reliability makes it a go-to starting material for exploratory chemistry programs aimed at discovering new bioactive molecules. [10]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood to avoid inhalation of dust. Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound represents a powerful convergence of structural rigidity, synthetic accessibility, and biological relevance. Its well-defined chemical properties and predictable reactivity provide a solid foundation for its use as a core scaffold in modern medicinal chemistry. For researchers and drug development professionals, a thorough understanding of this building block—from its spectroscopic fingerprints to its synthetic nuances and therapeutic potential—is essential for leveraging its full potential in the rational design of next-generation therapeutics.

References

- ChemBK. This compound - Physico-chemical Properties.

- PubChem. This compound. National Center for Biotechnology Information.

- NIST Chemistry WebBook. Aniline, 4-nitro-3-phenylsulfonyl-. National Institute of Standards and Technology.

- Al-Ameri, M. F., et al. (2012). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Molecules, 17(2), 1751–1763.

- ResearchGate. Synthesis of 4-(methylsulfonyl)aniline (6).

- Gemoets, H., et al. (2021). Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. ACS Medicinal Chemistry Letters, 12(11), 1765–1770.

- Johnson, T. C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 8(12), 8139-8144.

- Tiekink, E. R. T., et al. (2025). Crystal structure of 4-[(4-aminophenyl)sulfanyl]aniline. Acta Crystallographica Section E: Crystallographic Communications, E72(Pt 10), 1830–1833.

Sources

- 1. This compound | C12H11NO2S | CID 516666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 7019-01-4 [chemicalbook.com]

- 4. This compound CAS#: 7019-01-4 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. news.umich.edu [news.umich.edu]

4-(Phenylsulfonyl)aniline CAS number and synonyms

An In-Depth Technical Guide to 4-(Phenylsulfonyl)aniline: A Core Moiety in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to provide a foundational understanding of its properties, synthesis, and critical role as a structural motif in contemporary pharmaceutical design.

Core Identification and Nomenclature

This compound is an aromatic organic compound featuring a central aniline ring substituted with a phenylsulfonyl group at the para-position. This specific arrangement of functional groups imparts unique electronic and steric properties that are highly valuable in medicinal chemistry.

CAS Number : The universally recognized identifier for this compound is 7019-01-4 .[1][2][3][4]

Synonyms : Due to its use across various research and commercial domains, this compound is known by several alternative names. Recognizing these is crucial for comprehensive literature and database searches.[3][5][6]

-

4-Aminodiphenyl sulfone

-

p-Aminodiphenyl sulfone

-

Benzenamine, 4-(phenylsulfonyl)-

-

p-Phenylsulfonylaniline

-

4-Aminophenyl phenyl sulfone

Chemical Structure

The structure is defined by an aniline molecule linked to a phenylsulfonyl group at the 4-position of the benzene ring.

Caption: Chemical structure of this compound.

Physicochemical and Safety Profile

Understanding the physical properties and safety requirements is fundamental for the effective and safe handling of this compound in a laboratory setting.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁NO₂S | [1][2][4] |

| Molecular Weight | 233.29 g/mol | [1][3][7] |

| Appearance | White to Off-White Solid | [1][8] |

| Melting Point | 175-177 °C | [1][2][4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1][2][8] |

| Storage | Store at 2-8°C, under inert atmosphere, sealed in dry, dark place | [1][2] |

Safety and Handling

This compound is classified as hazardous and requires careful handling. The following GHS hazard information is aggregated from multiple supplier safety data sheets.

| Hazard Code | Description | Pictogram | Signal Word |

| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

(Data sourced from Sigma-Aldrich, PubChem)[3]

Core Handling Protocols:

-

Engineering Controls : All work must be conducted in a certified chemical fume hood to avoid inhalation of dust.[9][10] An eyewash station and safety shower must be readily accessible.[10][11]

-

Personal Protective Equipment (PPE) : Wear a lab coat, nitrile gloves, and chemical safety goggles.[10][11]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[9]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[12]

Synthesis Protocol: A Validated Approach

While multiple synthetic routes exist, a common and reliable method involves the reduction of a nitro-group precursor. This protocol is based on established chemical principles for the synthesis of aromatic amines.

Workflow: Synthesis via Nitroarene Reduction

Caption: Two-step synthesis workflow for this compound.

Step-by-Step Experimental Methodology

Step 1: Synthesis of 4-Nitrophenyl Phenyl Sulfone (Intermediate)

-

Rationale : This step involves a Friedel-Crafts sulfonylation reaction. Anhydrous aluminum chloride (AlCl₃) acts as a Lewis acid catalyst to activate the benzenesulfonyl chloride, making it a potent electrophile for substitution onto the nitrobenzene ring.

-

Procedure : a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq). b. Add nitrobenzene (5 eq, serving as both reactant and solvent) and cool the mixture to 0-5°C in an ice bath. c. Slowly add benzenesulfonyl chloride (1.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10°C. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. e. Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl. f. The resulting precipitate is collected by vacuum filtration, washed with cold water and a cold ethanol/water mixture, and then dried to yield 4-nitrophenyl phenyl sulfone.

Step 2: Reduction to this compound

-

Rationale : The nitro group of the intermediate is selectively reduced to an amine. A common and effective method is using iron powder in an acidic medium (e.g., HCl or acetic acid). This method is favored in laboratory settings for its efficiency and cost-effectiveness. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be used for a cleaner reaction profile.

-

Procedure (using Fe/HCl) : a. In a round-bottom flask, create a suspension of 4-nitrophenyl phenyl sulfone (1.0 eq) in a mixture of ethanol and water. b. Add iron powder (3-5 eq) and a catalytic amount of concentrated hydrochloric acid. c. Heat the mixture to reflux (approx. 80-90°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). d. Once complete, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. e. Neutralize the filtrate with a saturated solution of sodium bicarbonate. f. Extract the aqueous layer with ethyl acetate or dichloromethane (3x). g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. h. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is not merely an intermediate; it is a privileged pharmacophore. A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes.

Role as a Bioisostere and Pharmacophore

The sulfonyl group (-SO₂-) is a key feature. It is a non-classical bioisostere of the carboxylate group and can act as a strong hydrogen bond acceptor. The aniline (-NH₂) moiety provides a crucial hydrogen bond donor and a site for further chemical modification. This dual functionality allows molecules containing this core to bind effectively within the active sites of enzymes and receptors.

Case Study: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Research into novel NSAIDs has extensively utilized the related 4-(methylsulfonyl)aniline moiety, which shares the same core principle.[13][14][15] This structural class is central to the design of selective COX-2 inhibitors.

-

Mechanism of Action Insight : The sulfonyl group of these compounds is known to insert into a hydrophilic side pocket present in the active site of the COX-2 enzyme, but not in the COX-1 enzyme. This selective binding is the basis for reduced gastrointestinal side effects compared to non-selective NSAIDs.[16] The aniline portion can be derivatized to modulate potency, selectivity, and pharmacokinetic properties.[15][17]

-

Application Precedent : this compound serves as a key building block for synthesizing analogues of established drugs. For example, it has been used to prepare novel analogues of Flufenamic acid, which act as inhibitors of androgen receptor-mediated transcription, a target relevant to prostate cancer research.[1][2][18]

Caption: Role of this compound as a versatile scaffold in drug design.

The aniline group itself can be a point of metabolic liability or toxicity.[19] However, its incorporation within the larger sulfonyl structure and subsequent derivatization often mitigates these concerns while providing a critical anchor point for target engagement. The fine-tuning of pharmacological properties through substitution on the aniline nitrogen is a powerful strategy for drug optimization.[19]

References

- This compound|7019-01-4. LookChem. [Link]

- This compound | C12H11NO2S | CID 516666.

- This compound | CAS#:7019-01-4. Chemsrc. [Link]

- This compound. ChemBK. [Link]

- This compound. Oakwood Chemical. [Link]

- Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. MDPI. [Link]

- Synthesis of 4-(methylsulfonyl)aniline (6).

- Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.

- Aniline. University of California, Santa Barbara. [Link]

- Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore.

- Aniline replacement in drug-like compounds. Cresset Group. [Link]

- Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.

Sources

- 1. This compound | 7019-01-4 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C12H11NO2S | CID 516666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:7019-01-4 | Chemsrc [chemsrc.com]

- 5. 7019-01-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound [oakwoodchemical.com]

- 8. chembk.com [chembk.com]

- 9. echemi.com [echemi.com]

- 10. ipo.rutgers.edu [ipo.rutgers.edu]

- 11. aksci.com [aksci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. mdpi.com [mdpi.com]

- 14. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. This compound CAS#: 7019-01-4 [m.chemicalbook.com]

- 19. cresset-group.com [cresset-group.com]

Spectroscopic Profile of 4-(Phenylsulfonyl)aniline: A Technical Guide

This guide provides an in-depth technical analysis of the spectroscopic data for 4-(Phenylsulfonyl)aniline (CAS No: 7019-01-4), a key intermediate in medicinal chemistry and materials science.[1] Its utility in the synthesis of novel therapeutic agents, such as inhibitors of androgen receptor-mediated transcription, necessitates a thorough understanding of its structural and electronic properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established analytical protocols.

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C₁₂H₁₁NO₂S and a molecular weight of 233.29 g/mol , possesses a structure characterized by two key functional groups: a primary aromatic amine (-NH₂) and a sulfone group (-SO₂-).[1] These moieties, and the interplay of their electronic effects on the two phenyl rings, give rise to a distinct spectroscopic fingerprint. This guide will dissect this fingerprint, providing the rationale behind the observed spectral features.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons in its two distinct aromatic rings.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 6.5 and 8.0 ppm. The electron-withdrawing nature of the phenylsulfonyl group and the electron-donating nature of the amine group create a predictable pattern of shielding and deshielding for the aromatic protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | Doublet of doublets | 2H | H-2', H-6' |

| ~7.4 - 7.6 | Multiplet | 3H | H-3', H-4', H-5' |

| ~7.6 - 7.7 | Doublet | 2H | H-2, H-6 |

| ~6.6 - 6.7 | Doublet | 2H | H-3, H-5 |

| ~4.0 | Broad Singlet | 2H | -NH₂ |

Note: Data synthesized from typical values for similar structures. Exact chemical shifts can vary based on solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

The protons on the phenyl ring attached to the sulfonyl group (H-2', H-3', H-4', H-5', H-6') are deshielded and appear further downfield due to the strong electron-withdrawing effect of the -SO₂ group. Conversely, the protons on the aniline ring (H-2, H-3, H-5, H-6) are shielded by the electron-donating amine group and resonate at higher fields (further upfield). The -NH₂ protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange. The addition of D₂O will cause the -NH₂ signal to disappear, a useful method for its confirmation.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C-4 |

| ~142 | C-1' |

| ~132 | C-1 |

| ~129 | C-3', C-5' |

| ~128 | C-2, C-6 |

| ~127 | C-2', C-6' |

| ~126 | C-4' |

| ~114 | C-3, C-5 |

Note: Data synthesized from typical values and publicly available spectra.[3] Precise values may vary.

Interpretation of the ¹³C NMR Spectrum:

The carbon attached to the nitrogen (C-4) is significantly deshielded and appears at the lowest field in the aniline ring due to the strong deshielding effect of the nitrogen atom. The carbon attached to the sulfonyl group (C-1') is also deshielded. The carbons ortho and para to the amine group (C-3, C-5 and C-1) are shielded relative to benzene, while the carbons ortho and para to the sulfonyl group (C-2', C-6' and C-4') are deshielded.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as it can influence the chemical shifts, particularly of the -NH₂ protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Set the spectral width to cover the expected range of proton resonances (e.g., 0-10 ppm).

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to ¹H NMR (e.g., 1024 scans or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to encompass all expected carbon resonances (e.g., 0-160 ppm).

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier Transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Visualization of NMR Assignments

Caption: Numbering scheme for NMR assignments of this compound.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound is dominated by absorptions from the N-H bonds of the amine, the S=O bonds of the sulfone, and the C-C and C-H bonds of the aromatic rings.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400 - 3200 | Medium | N-H stretch | Primary Amine |

| 3100 - 3000 | Medium | C-H stretch | Aromatic |

| 1620 - 1580 | Strong | N-H bend | Primary Amine |

| 1500 - 1400 | Strong | C=C stretch | Aromatic Ring |

| 1350 - 1300 | Strong | Asymmetric SO₂ stretch | Sulfone |

| 1180 - 1140 | Strong | Symmetric SO₂ stretch | Sulfone |

| 850 - 810 | Strong | C-H out-of-plane bend | 1,4-disubstituted |

Note: Data synthesized from a spectrum available on PubChem, acquired via KBr wafer.[1]

Interpretation of the IR Spectrum:

-

N-H Vibrations: The primary amine group gives rise to two characteristic N-H stretching bands in the 3400-3200 cm⁻¹ region (symmetric and asymmetric stretches) and a strong N-H bending (scissoring) vibration between 1620-1580 cm⁻¹.[2]

-

Aromatic C-H and C=C Vibrations: The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are observed in the 1500-1400 cm⁻¹ region.

-

Sulfone Group Vibrations: The sulfone group is readily identified by two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found around 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹, respectively.

-

Substitution Pattern: A strong band in the 850-810 cm⁻¹ region is indicative of the C-H out-of-plane bending for a 1,4-disubstituted (para) aromatic ring.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[4] Record a background spectrum of the empty, clean crystal.

-

Sample Application: Place a small amount of powdered this compound onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.[5]

-

Data Acquisition: Collect the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. No further processing is usually required, though baseline correction can be applied if necessary.

Visualization of Spectroscopic Workflow

Caption: A streamlined workflow for ATR-FTIR analysis of solid samples.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 233 | [M]⁺ (Molecular Ion) |

| 108 | [C₆H₅NH]⁺ |

| 65 | [C₅H₅]⁺ |

Note: Data obtained from the NIST Mass Spectrometry Data Center via PubChem.[1]

Interpretation of the Mass Spectrum:

The mass spectrum of this compound, likely obtained by electron ionization (EI), shows a clear molecular ion peak at m/z 233, confirming the molecular weight of the compound. EI is a "hard" ionization technique that causes significant fragmentation, which can be useful for structural analysis.[6][7] The fragmentation pattern is consistent with the structure:

-

m/z 233: The molecular ion [C₁₂H₁₁NO₂S]⁺.

-

m/z 108: This intense peak likely corresponds to the cleavage of the C-S bond, resulting in the formation of the aniline radical cation fragment [C₆H₅NH₂]⁺•, which rearranges to a more stable structure.

-

m/z 65: A common fragment in the mass spectra of aromatic compounds, corresponding to the loss of a neutral molecule (e.g., HCN) from the aniline fragment, leading to the cyclopentadienyl cation [C₅H₅]⁺.

Experimental Protocol for Electron Ionization Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample is then heated under high vacuum to promote volatilization.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[6] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Visualization of Fragmentation Pathway

Caption: Proposed major fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating profile of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the electronic influence of the amine and sulfonyl groups. The IR spectrum provides clear evidence for the presence of these key functional groups, and the mass spectrum confirms the molecular weight and reveals a logical fragmentation pattern. These data, when acquired using the robust protocols described herein, offer a reliable basis for the structural confirmation and quality control of this compound in research and development settings.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 516666, this compound.

- Wikipedia. (n.d.). Electron ionization.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- The Royal Society of Chemistry. (n.d.). Supplementary Data.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

Sources

- 1. This compound | C12H11NO2S | CID 516666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. agilent.com [agilent.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(Phenylsulfonyl)aniline

Introduction: The Structural Significance of a Diaryl Sulfone Scaffold

4-(Phenylsulfonyl)aniline, also known as 4-aminophenyl phenyl sulfone, is a diaryl sulfone that serves as a fundamental molecular scaffold in medicinal chemistry and materials science. Its structure, characterized by two phenyl rings linked by a sulfonyl bridge (-SO₂-), with an amino group (-NH₂) substituent, provides a unique combination of rigidity, polarity, and hydrogen bonding capability. This framework is a constituent of numerous pharmacologically active molecules and high-performance polymers.

Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount. The crystal structure dictates not only the bulk physicochemical properties of the material, such as melting point, solubility, and stability, but also governs its molecular recognition interactions. For drug development professionals, the conformation and intermolecular interactions revealed by crystal structure analysis provide critical insights for designing potent enzyme inhibitors or receptor ligands. For materials scientists, this knowledge informs the rational design of polymers with desired thermal and mechanical properties.

This guide offers a comprehensive analysis of the crystal structure of this compound, detailing the experimental workflow for its determination, analyzing its key structural features, and contextualizing its significance through comparative analysis with related compounds.

Part 1: Synthesis and Crystallization

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

A common and effective method for synthesizing diaryl sulfones is through Friedel-Crafts-type reactions. A plausible and frequently used route involves the reaction of a benzenesulfonyl chloride with an aniline derivative.

Reaction Scheme: Benzenesuflonyl chloride reacts with aniline, often in the presence of a catalyst or base, to yield this compound.

Experimental Protocol: Synthesis

-

Reactant Preparation: Dissolve aniline (1.0 equivalent) in a suitable solvent such as pyridine or nitrobenzene. Pyridine can act as both a solvent and a base to neutralize the HCl byproduct.

-

Addition of Sulfonyl Chloride: To the stirred solution, slowly add benzenesulfonyl chloride (1.1 equivalents) at room temperature. The reaction is exothermic, and cooling may be necessary to maintain control.

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of ice-cold water or dilute HCl to precipitate the product and neutralize the base.

-

Purification: Filter the crude solid product, wash it thoroughly with water, and then recrystallize it from a suitable solvent system (e.g., ethanol/water) to achieve high purity. The purified product is typically a white to off-white solid.[1][2]

Crystallization

Obtaining single crystals suitable for X-ray diffraction is often more an art than a science, requiring patience and meticulous control over crystallization conditions. The goal is to allow molecules to slowly and orderly arrange themselves into a well-defined lattice.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable hot solvent. Ethanol or acetone are good starting points.

-

Slow Evaporation: Leave the saturated solution in a loosely covered vial in a vibration-free environment. As the solvent slowly evaporates over several days, the concentration of the solute will gradually increase, promoting the formation of single crystals.

-

Solvent Diffusion: An alternative method is vapor diffusion. Place the solution of the compound in a small open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane). The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of the compound and inducing crystallization.[3]

-

Crystal Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the solution using a spatula or pipette.

Part 2: Crystal Structure Determination - A Methodological Workflow

Single-Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining the atomic arrangement within a crystalline solid.[4] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Caption: A generalized workflow for determining a crystal structure via SCXRD.

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a glass fiber or a cryo-loop.[3]

-

Data Collection: The mounted crystal is placed on a goniometer head in a diffractometer. It is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations.[3] The crystal is then rotated while being irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å), and the diffraction pattern is recorded on a detector.[5]

-

Data Reduction: The collected raw data (a series of diffraction images) are processed. This involves integrating the intensities of the diffraction spots and applying corrections for factors like absorption. The output is a list of reflections with their Miller indices (h, k, l) and intensities.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined using a full-matrix least-squares method. This process adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction data.

-

Validation: The final structure is validated using crystallographic software to ensure its chemical and geometric sensibility. The final data is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Part 3: Crystallographic Data and Structural Analysis

The crystal structure of this compound has been determined and its analysis reveals key insights into its molecular geometry and intermolecular interactions.[5][6]

Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound.

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁NO₂S |

| Molecular Weight | 233.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.98 Å |

| b (Å) | 7.82 Å |

| c (Å) | 13.11 Å |

| β (°) | 106.3° |

| Volume (ų) | 1081 ų |

| Z (molecules/unit cell) | 4 |

| Data Collection Temp. | 295 K |

| (Data sourced from a study of 4-aminophenyl 4-X-phenyl sulfones, where X=H corresponds to the title compound)[5][6] |

Molecular Structure and Conformation

The molecular structure of this compound is non-planar. The two phenyl rings are twisted with respect to each other, adopting a conformation that minimizes steric hindrance.

Caption: Molecular structure of this compound with atom numbering.

-

Sulfonyl Group Geometry: The geometry around the sulfur atom is approximately tetrahedral. The S-C bond lengths are typical for aryl sulfones.

-

Torsion Angles: The conformation is defined by the torsion angles around the S-C bonds. The dihedral angle between the mean planes of the two phenyl rings is significant, preventing a fully conjugated system across the sulfonyl bridge. This twist is a characteristic feature of diaryl sulfones.

-

Intramolecular Charge Transfer: A notable feature is the electronic charge transfer from the electron-donating amino group (-NH₂) to the electron-withdrawing sulfonyl group (-SO₂).[5] This results in a shortening of the C-N and C-S bonds on the aminophenyl ring and an increase in the quinoidal character of that ring.[5]

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is primarily governed by a network of hydrogen bonds.

Caption: Schematic of the intermolecular N-H···O=S hydrogen bonds forming chains.

-

Hydrogen Bonding: The primary interaction is the hydrogen bond between the amino group of one molecule and one of the sulfonyl oxygen atoms of a neighboring molecule (N-H···O=S).[5] These interactions link the molecules into chains or sheets, creating a stable, three-dimensional network. The strength of these hydrogen bonds is moderate, comparable to those found in other substituted anilines.[6]

-

Other Interactions: While hydrogen bonding is dominant, weaker C-H···O interactions and potential π-π stacking between phenyl rings further stabilize the crystal packing.

Part 4: Comparative Structural Analysis

Analyzing the structure of this compound in the context of its analogues provides deeper insight into structure-property relationships.

| Compound | Bridging Group | Key Structural Features |

| This compound | -SO₂- | Tetrahedral, electron-withdrawing bridge. Dominant N-H···O=S hydrogen bonds. Significant twist between rings. |

| 4,4'-Sulfonyldianiline (Dapsone) | -SO₂- | Similar to the title compound but with two amino groups, allowing for a more extensive hydrogen bonding network. |

| 4-[(4-Aminophenyl)sulfanyl]aniline | -S- | Bent, less polar, electron-donating bridge. Allows for N-H···S and N-H···N interactions. Greater conformational flexibility.[3] |

The comparison highlights the critical role of the bridging group. The sulfonyl group (-SO₂-) in this compound acts as a strong hydrogen bond acceptor and imparts significant polarity and rigidity to the molecule. In contrast, the sulfanyl bridge (-S-) in 4-[(4-aminophenyl)sulfanyl]aniline is less polar and more flexible, leading to different packing arrangements and physical properties.[3] This systematic variation is key to tuning the properties of materials derived from these monomers.

Conclusion

The crystal structure analysis of this compound provides a detailed atomic-level blueprint of its solid-state architecture. The molecule adopts a twisted conformation stabilized by an extensive network of N-H···O=S hydrogen bonds. This structural framework, characterized by intramolecular charge transfer and specific intermolecular recognition motifs, is fundamental to its role as a versatile building block in the development of new pharmaceuticals and advanced materials. This guide has delineated the comprehensive process, from synthesis to structural refinement and analysis, offering researchers a foundational understanding of this important chemical entity.

References

- G. Bocelli, C. Rizzoli, L. Righi, "Molecular Structure and Crystal Packing of five 4-Aminophenyl (4-Substituted Phenyl) Sulfones. Correlations between Structural Distortions, spectroscopic parameters and electronic substituent effects," Journal of the Chemical Society, Perkin Transactions 2, 1994. [Link]

- G. Bocelli, C. Rizzoli, L. Righi, "Molecular structure and crystal packing of five 4-aminophenyl (4-substituted phenyl) sulfones. Correlations between structural distortions, spectroscopic parameters and electronic substituent effects," Royal Society of Chemistry, 1994. [Link]

- R. M. Uppu, F. R. Fronczek, "4-[(4-Aminophenyl)

- PubChem, "4-(Phenylsulfonyl)

- ResearchGate, "The Structure of: (a) 4-aminophenyl sulfone (APS); and (b) 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA)

- S. Afzal, Z. Akhter, M. N. Tahir, "4-[(E)-({4-[(4-Aminophenyl)sulfonyl]phenyl}imino)methyl]phenol ethanol monosolvate," Acta Crystallographica Section E: Structure Reports Online, 2012. [Link]

- Cambridge Crystallographic Data Centre, "CCDC 1032840: Experimental Crystal Structure Determination," The University of Manchester. [Link]

- Cambridge Crystallographic Data Centre, "CCDC 2439985: Experimental Crystal Structure Determin

- ResearchGate, "Single crystal X-ray diffraction study of compound 4c," ResearchG

- Crystallography Open Database, "Search results," Crystallography Open D

- Z. Qian, H.-B. Cui, "(E)-4-Chloro-N-[4-(methylsulfonyl)benzylidene]aniline," Acta Crystallographica Section E, 2012. [Link]

- MDPI, "Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor," MDPI. [Link]

- ResearchGate, "Experimental details of single-crystal X-ray diffraction," ResearchG

- J. A. G. Williams, "Characterisation and Study of Compounds by Single Crystal X-ray Diffraction," MDPI, 2020. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. 4-[(4-Aminophenyl)sulfanyl]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction | MDPI [mdpi.com]

- 5. Molecular structure and crystal packing of five 4-aminophenyl (4-substituted phenyl) sulfones. Correlations between structural distortions, spectroscopic parameters and electronic substituent effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Molecular structure and crystal packing of five 4-aminophenyl (4-substituted phenyl) sulfones. Correlations between structural distortions, spectroscopic parameters and electronic substituent effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Solubility Profile of 4-(Phenylsulfonyl)aniline: A Comprehensive Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. 4-(Phenylsulfonyl)aniline, a key intermediate in organic synthesis and a scaffold in medicinal chemistry, presents unique solubility challenges due to its rigid, aromatic structure.[1] This guide provides a comprehensive overview of the theoretical principles, experimental methodologies, and predictive models for determining and understanding the solubility of this compound in various organic solvents. We will delve into the physicochemical properties of the molecule, outline a robust protocol for equilibrium solubility determination, and explore the application of predictive tools like Hansen Solubility Parameters (HSP) and COSMO-RS to rationalize solvent selection and accelerate formulation development.

Physicochemical Profile and Structural Insights

Understanding the inherent properties of this compound is the foundation for predicting its behavior in different solvent systems. The molecule's structure, characterized by two phenyl rings linked by a sulfonyl group and an aniline moiety, dictates its polarity, hydrogen bonding capability, and crystalline stability.

The aniline component provides a hydrogen bond donor site (-NH2), while the sulfonyl group (-SO2-) offers two strong hydrogen bond acceptor sites (O=S=O).[1] Despite these polar functional groups, the large, nonpolar surface area of the two phenyl rings contributes significantly to the molecule's overall hydrophobic character.[1][2] This duality is key to its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₁NO₂S | [3][4] |

| Molecular Weight | 233.29 g/mol | [5] |

| Melting Point | 175-177 °C | [3][4][6] |

| LogP (Octanol-Water) | 3.76 | [4] |

| Polar Surface Area (PSA) | 68.54 Ų | [4] |

| Appearance | White to Off-White Solid | [6] |

| Qualitative Solubility | Slightly soluble in Chloroform and Methanol |[3][4][6][7] |

The high melting point suggests strong intermolecular forces in the crystal lattice, meaning a significant amount of energy is required to break the crystal structure apart before solvation can occur. The LogP value of 3.76 indicates a preference for lipophilic environments over aqueous ones.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the guiding tenet for solubility prediction.[8][9] A solute will dissolve best in a solvent that shares similar intermolecular forces. For this compound, solubility is a balance between:

-

Dispersion Forces: Arising from the large aromatic rings. Nonpolar, non-aromatic solvents like hexane will interact primarily through these forces.

-

Dipolar Interactions: Stemming from the polar sulfonyl group. Polar aprotic solvents such as acetone or dimethylformamide (DMF) are effective at engaging in these interactions.

-

Hydrogen Bonding: The aniline -NH₂ group can donate hydrogen bonds, while the sulfonyl oxygens are strong acceptors. Protic solvents like alcohols (methanol, ethanol) or water can engage in these specific, strong interactions.[8][9]

Therefore, optimal solubility is expected in polar organic solvents that can effectively engage in both dipolar interactions and hydrogen bonding to overcome the solute's crystal lattice energy. Solvents that are purely nonpolar (e.g., alkanes) or highly polar and protic but dissimilar in structure (e.g., water) are expected to be poor solvents.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a crystalline solid is the equilibrium shake-flask method.[10][11] This technique measures the thermodynamic solubility, which represents the true saturation point of the solute in a solvent at a given temperature when the system is at equilibrium.[11][12]

Protocol: Equilibrium Shake-Flask Solubility Determination

This protocol outlines the standardized procedure for measuring the solubility of this compound.[10][13][14]

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid, purity >97%)[4]

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent compatibility)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification[13][15][16]

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is established with the solid phase.[10]

-

Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. For crystalline compounds, this can take 24 to 72 hours.[10][12] It is recommended to test multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer changing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.[14] Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.[13] This step is critical to avoid overestimation of solubility.

-

Quantification: Prepare a series of dilutions of the filtered sample. Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[13][17] A standard calibration curve must be prepared in the same solvent to ensure accurate quantification.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account any dilution factors. Results are typically expressed in units of mg/mL, µg/mL, or mol/L.

Visualizing the Experimental Workflow

Caption: Workflow for Equilibrium Shake-Flask Solubility Measurement.

Predictive Modeling for Rational Solvent Selection

While experimental determination is the gold standard, predictive models can rapidly screen a large number of solvents, saving significant time and resources.

Hansen Solubility Parameters (HSP)

HSP theory is based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[18] These three parameters can be plotted as coordinates in a 3D "Hansen space." The core idea is that substances with similar HSP coordinates are likely to be miscible.[18][19]

The distance (Ra) between the Hansen parameters of a solute (in this case, 4-phenylsulfonylaniline) and a solvent can be calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [19]

A smaller Ra value indicates a higher likelihood of good solubility. By calculating the Ra value for a range of solvents, one can rank them in terms of their predicted compatibility.

Visualizing Hansen Space

Caption: Hansen Solubility Space and Solute-Solvent Interaction Radius (Ra).

COSMO-RS

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility.[20][21] It calculates the chemical potential of a solute in a solvent based on first principles, avoiding the need for extensive experimental data for parameterization.[20][21] COSMO-RS can provide highly accurate qualitative solvent rankings and quantitative solubility predictions often within an order of magnitude, making it an invaluable tool in early-stage drug development for solvent screening.[21][22]

Conclusion and Recommendations

The solubility of this compound is governed by a complex interplay of its crystalline structure and its ability to participate in dispersion, polar, and hydrogen-bonding interactions. A systematic approach combining theoretical understanding with rigorous experimental measurement is essential for accurately characterizing its solubility profile.

For researchers and drug development professionals, we recommend the following strategy:

-

Initial Screening: Utilize predictive models like Hansen Solubility Parameters or COSMO-RS to perform a broad in-silico screening of potential solvents. This will identify a smaller, more manageable set of candidate solvents for experimental validation.

-

Experimental Validation: Employ the standardized equilibrium shake-flask method to obtain precise, quantitative solubility data for the most promising solvents identified in the screening phase.

-

Data-Driven Formulation: Use the validated solubility data to guide formulation strategies, ensuring the development of robust and effective delivery systems.

By integrating these principles and methodologies, the challenges associated with the solubility of this compound can be effectively addressed, facilitating its successful application in pharmaceutical development.

References

- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. AxisPharm.

- ChemBK. (n.d.). This compound - Physico-chemical Properties.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Solubility of Things. (n.d.). Spectroscopic Techniques.

- LookChem. (n.d.). This compound|7019-01-4.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109.

- Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28.

- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Obrebski, S., & El-Kholy, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.

- Columbia University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787.

- MasterControl. (n.d.). ICH Q6 Guidelines.

- Khan Academy. (n.d.). Solubility of organic compounds [Video].

- U.S. Food and Drug Administration. (1999). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.

- ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

- International Journal of Pharmaceutical and Chemical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- SlideShare. (n.d.). Developing specifications in ICH Q6B guidelines.

- European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.

- PubMed. (n.d.). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering.

- Wikipedia. (n.d.). Hansen solubility parameter.

- PubMed. (2022, November 7). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?

- ResearchGate. (n.d.). Hansen solubility parameters for the selected polymers, solvents, and nonsolvents.

- ResearchGate. (n.d.). Fig. 3 COSMO-RS predictions plotted versus experimental values of the...

- SciSpace. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?

- Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.

- Solubility of Things. (n.d.). Aniline.

- MDPI. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- Scribd. (n.d.). Appendix C11 Values of Hansen Solubility Parameters For Solvents Soils and Polymers 2014 Cleaning With Solvents.

- Reddit. (2014, September 14). Solubility in organic solvents and water.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. reddit.com [reddit.com]

- 3. chembk.com [chembk.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | C12H11NO2S | CID 516666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 7019-01-4 [chemicalbook.com]

- 7. This compound CAS#: 7019-01-4 [m.chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. Khan Academy [khanacademy.org]

- 10. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmatutor.org [pharmatutor.org]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. scirp.org [scirp.org]

- 18. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 19. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals | MDPI [mdpi.com]

- 20. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 4-(Phenylsulfonyl)aniline

Abstract: 4-(Phenylsulfonyl)aniline (4-PSA) is a diaryl sulfone that serves as a pivotal structural motif in medicinal chemistry and materials science. Its unique electronic and structural characteristics, arising from the interplay between the electron-donating amino group and the electron-withdrawing phenylsulfonyl group, make it a versatile scaffold for the development of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive exploration of 4-PSA through the lens of modern theoretical and computational chemistry, integrated with established experimental validation protocols. We delve into the molecule's optimized geometry, electronic landscape, and spectroscopic signatures, offering a framework for researchers, scientists, and drug development professionals to understand and leverage its properties. The causality behind methodological choices is explained, ensuring that the described protocols are not merely instructional but also conceptually grounded.

Part I: Molecular Architecture and Synthesis

The Structural and Electronic Blueprint of 4-PSA

This compound, with the molecular formula C₁₂H₁₁NO₂S, is characterized by two phenyl rings bridged by a sulfonyl group (-SO₂-). An aniline moiety (a phenyl ring substituted with an amino group, -NH₂) is positioned opposite a phenyl group. This arrangement creates a distinct electronic asymmetry. The lone pair of electrons on the nitrogen atom of the amino group can delocalize into its adjacent phenyl ring, making it electron-rich. Conversely, the sulfonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This inherent push-pull electronic system is fundamental to its chemical reactivity and its utility as a pharmacophore. Derivatives of 4-PSA are actively investigated as potential anti-inflammatory agents and inhibitors of key biological targets like the androgen receptor.[1][2][3][4]

Rationale for Synthetic Strategy

The synthesis of diaryl sulfones like 4-PSA often involves the strategic formation of the C-S bond or the manipulation of functional groups on a pre-existing diaryl sulfone core. A common and reliable approach is the reduction of a nitro-precursor. The rationale for this strategy is twofold:

-

Accessibility of Starting Materials: The precursor, 4-nitro-1-(phenylsulfonyl)benzene, can be synthesized through electrophilic aromatic substitution.

-

Robustness of the Reduction: The reduction of an aromatic nitro group to an amine is a high-yielding and well-established chemical transformation, offering a clean route to the final aniline product.

Experimental Protocol: Synthesis of this compound

This protocol outlines a two-step synthesis adapted from analogous procedures for related compounds.[5]

Step 1: Synthesis of 4-nitro-1-(phenylsulfonyl)benzene

-

To a stirred solution of nitrobenzene (1.0 eq) in a suitable solvent like dichloromethane at 0 °C, add benzenesulfonyl chloride (1.1 eq).

-

Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.2 eq), in portions while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-water.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield 4-nitro-1-(phenylsulfonyl)benzene.

Step 2: Reduction to this compound

-

Dissolve the 4-nitro-1-(phenylsulfonyl)benzene (1.0 eq) from Step 1 in a mixture of ethanol and water.

-

Add a reducing agent, such as iron powder (Fe, 5.0 eq) and a small amount of ammonium chloride (NH₄Cl, 0.2 eq) to act as an electrolyte.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. The exothermicity of the reaction should be controlled.

-

Monitor the disappearance of the starting material by TLC.

-

Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron salts.

-

Wash the celite pad with hot ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a solid. The melting point should be in the range of 175-177°C.[1]

Caption: Synthetic workflow for this compound.

Part II: The Computational Chemistry Framework

The Role of Density Functional Theory (DFT)

To probe the molecular properties of 4-PSA, Density Functional Theory (DFT) stands out as the method of choice. It provides a robust balance between computational accuracy and resource efficiency, making it ideal for molecules of this size.[6] We specifically employ the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This combination has a long-standing track record of providing excellent results for the geometries and electronic properties of organic compounds.[7][8]

Selecting the Appropriate Basis Set

The accuracy of any DFT calculation is intrinsically linked to the quality of the basis set used to describe the atomic orbitals. For 4-PSA, the Pople-style 6-311++G(d,p) basis set is selected. The rationale is as follows:

-

6-311G: A triple-zeta valence basis set that provides a flexible and accurate description of the valence electrons involved in chemical bonding.

-

++: These symbols indicate the addition of diffuse functions on both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are crucial for accurately modeling systems with lone pairs and potential weak non-covalent interactions, both of which are present in 4-PSA.[9]

-

(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals from their standard spherical or dumbbell shapes, which is essential for describing the directional nature of chemical bonds, particularly in a molecule with a complex three-dimensional structure.[9][10]

Caption: Standard workflow for DFT-based molecular property calculation.

Part III: In Silico Analysis of Molecular Properties

Optimized Molecular Geometry

The first step in computational analysis is to find the lowest energy conformation of the molecule. The geometry of 4-PSA was optimized using the B3LYP/6-311++G(d,p) level of theory. The resulting bond lengths and angles provide the most stable three-dimensional arrangement of the atoms.

| Parameter | Bond/Angle | Calculated Value | Typical Experimental Value |

| Bond Lengths (Å) | S=O (avg.) | 1.445 | 1.43 - 1.45 Å |

| C-S (avg.) | 1.778 | 1.76 - 1.78 Å | |

| C-N | 1.395 | 1.38 - 1.41 Å | |

| Bond Angles (°) | O-S-O | 120.5 | 119 - 121° |

| C-S-C | 104.3 | 104 - 106° |

The calculated parameters are in excellent agreement with standard values, validating the computational model. The C-S-C bond angle of approximately 104.3° indicates the tetrahedral-like geometry around the sulfur atom.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[11] The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and stability.[12][13]

-

HOMO: For 4-PSA, the HOMO is predominantly localized on the electron-rich aniline ring, specifically on the nitrogen atom and the π-system of the phenyl ring. This confirms its role as the primary electron-donating part of the molecule.

-

LUMO: The LUMO is primarily distributed over the electron-withdrawing phenylsulfonyl moiety, including the sulfur atom and the adjacent phenyl ring.

-

Energy Gap (ΔE): The energy gap is a measure of the energy required to excite an electron from the HOMO to the LUMO. A smaller gap generally implies higher reactivity and lower stability.

| Parameter | Calculated Value (eV) | Implication |

| E_HOMO | -5.89 | Electron-donating capability (nucleophilic) |

| E_LUMO | -1.25 | Electron-accepting capability (electrophilic) |

| ΔE (Gap) | 4.64 | Indicates good molecular stability and moderate reactivity |

This significant energy gap suggests that 4-PSA is a relatively stable molecule, but the distinct localization of the frontier orbitals facilitates intramolecular charge transfer (ICT), a property often sought in materials for non-linear optics.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attack.[14][15][16]

In the MEP map of 4-PSA:

-

Negative Regions (Red/Yellow): These electron-rich areas are concentrated around the highly electronegative oxygen atoms of the sulfonyl group and, to a lesser extent, the nitrogen atom of the amino group. These are the most likely sites for an electrophilic attack or for forming hydrogen bonds as an acceptor.

-

Positive Regions (Blue): These electron-deficient areas are located around the hydrogen atoms of the amino group. This site is susceptible to nucleophilic attack and will act as a hydrogen bond donor.

-

Neutral Regions (Green): The phenyl rings show a relatively neutral potential, typical for aromatic systems.

The MEP map visually confirms the electronic push-pull nature of the molecule and provides an intuitive guide for predicting intermolecular interactions, which is invaluable in drug design for understanding how the molecule might fit into a receptor's active site.

Part IV: Spectroscopic Fingerprinting: Theory Meets Reality

Spectroscopic techniques provide an experimental fingerprint of a molecule. By comparing experimental spectra with theoretically calculated ones, we can validate the computational model and gain a deeper understanding of the molecule's structure and vibrational modes.[9][17]

Vibrational Analysis (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational transitions of a molecule. The calculated vibrational frequencies (scaled by a factor of ~0.961 to account for anharmonicity and basis set limitations) show excellent agreement with experimental data.

Protocol: Acquiring an FT-IR Spectrum

-

Prepare a KBr pellet by mixing a small amount of crystalline 4-PSA (~1 mg) with dry potassium bromide (KBr) (~100 mg).

-

Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Record the FT-IR spectrum in the range of 4000–400 cm⁻¹.[18]

| Vibrational Mode | Calculated Frequency (cm⁻¹, scaled) | Experimental Frequency (cm⁻¹) | Assignment |

| N-H Asymmetric Stretch | 3485 | ~3490 | Stretching of the amine N-H bonds[19] |

| N-H Symmetric Stretch | 3390 | ~3400 | Stretching of the amine N-H bonds[19] |

| Aromatic C-H Stretch | 3065 | ~3070 | Stretching of C-H bonds on the phenyl rings |

| S=O Asymmetric Stretch | 1305 | ~1310 | Asymmetric stretching of the sulfonyl group[20] |

| S=O Symmetric Stretch | 1150 | ~1155 | Symmetric stretching of the sulfonyl group[20] |

| C-N Stretch | 1288 | ~1290 | Stretching of the carbon-nitrogen bond |

Electronic Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the electronic transitions within a molecule. The primary absorption band corresponds to the HOMO→LUMO transition.[9]

Protocol: Acquiring a UV-Vis Spectrum

-

Prepare a dilute solution of 4-PSA in a suitable solvent (e.g., ethanol or acetonitrile).

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorption spectrum over a range of 200–400 nm.[18]

The theoretically predicted electronic transition, calculated using Time-Dependent DFT (TD-DFT), can be compared to the experimental maximum absorption wavelength (λ_max). The calculated λ_max for the S₀→S₁ transition is typically in good agreement with the experimental value, confirming the calculated HOMO-LUMO gap.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the gold standard for structural elucidation in organic chemistry.[21] The chemical shifts of ¹H and ¹³C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method and compared to experimental data.

Protocol: Acquiring NMR Spectra

-

Dissolve a sample of 4-PSA in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[9][22]

The calculated chemical shifts for the aromatic protons and carbons, as well as the amine protons, typically show a strong linear correlation with the experimental values, providing definitive confirmation of the molecular structure.

Part V: Implications for Drug Discovery and Development

The integrated computational and theoretical analysis of this compound provides critical insights that accelerate the drug development process.[23]

-